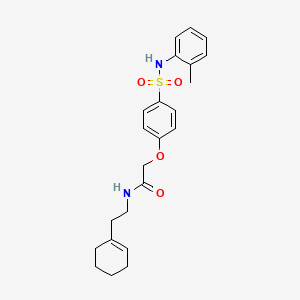
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide, also known as CHEE-SA, is a compound that has gained interest in the scientific community due to its potential therapeutic applications. CHEE-SA belongs to the class of sulfonamide compounds and has been shown to possess anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is not fully understood. However, it has been suggested that N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide may exert its anti-inflammatory and analgesic effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide may also inhibit the activity of COX-2 and iNOS, enzymes that are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in various animal models. It has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to reduce pain behavior in animal models of acute and chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is its ability to reduce inflammation and pain behavior in animal models. This makes it a potential candidate for the development of novel anti-inflammatory and analgesic drugs. However, one of the limitations of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is its low solubility in water, which may limit its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for research on N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide. One direction is to investigate the potential of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide as a therapeutic agent for the treatment of inflammatory and pain disorders in humans. Another direction is to investigate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide. Additionally, future research could focus on improving the pharmacokinetic properties of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide, such as its solubility and bioavailability, to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide involves the reaction of 2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetic acid with cyclohexene in the presence of triethylamine and 1,4-dioxane. The reaction mixture is stirred at room temperature for 24 hours, and the resulting product is purified by column chromatography. The yield of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is approximately 60%.
Applications De Recherche Scientifique
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to possess anti-inflammatory and analgesic properties in various animal models. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has also been shown to reduce pain behavior in animal models of acute and chronic pain.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-18-7-5-6-10-22(18)25-30(27,28)21-13-11-20(12-14-21)29-17-23(26)24-16-15-19-8-3-2-4-9-19/h5-8,10-14,25H,2-4,9,15-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAXYUQJOAVZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

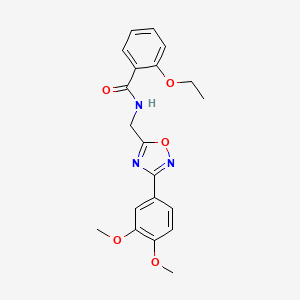
![7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane](/img/structure/B7714618.png)
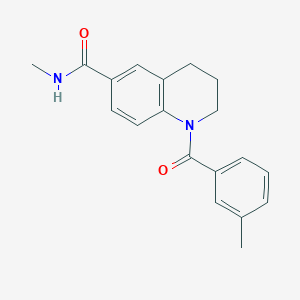
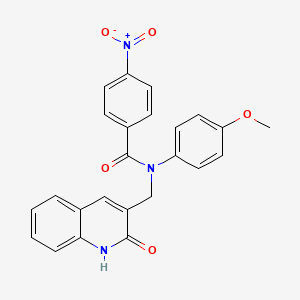


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)
![3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)

![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)
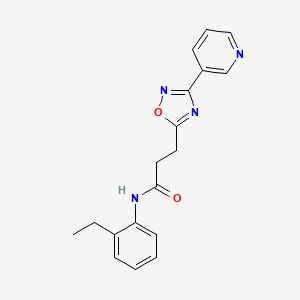
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7714706.png)
![N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide](/img/structure/B7714715.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)